molecular formula C7H9ClN2O B15199415 4-Chloro-2-(hydrazinylmethyl)phenol

4-Chloro-2-(hydrazinylmethyl)phenol

Cat. No.: B15199415
M. Wt: 172.61 g/mol
InChI Key: LXQNFFMPPLFBSS-UHFFFAOYSA-N
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Description

4-Chloro-2-(hydrazinylmethyl)phenol is an organic compound with the molecular formula C7H9ClN2O It is characterized by the presence of a chloro group, a hydrazinylmethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(hydrazinylmethyl)phenol typically involves the reaction of 4-chloro-2-formylphenol with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazinylmethyl group, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(hydrazinylmethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The hydrazinylmethyl group can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(hydrazinylmethyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the hydrazinylmethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(aminomethyl)phenol
  • 4-Chloro-2-(methylhydrazinyl)phenol
  • 4-Chloro-2-(hydroxymethyl)phenol

Uniqueness

4-Chloro-2-(hydrazinylmethyl)phenol is unique due to the presence of both a chloro group and a hydrazinylmethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-2-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9ClN2O/c8-6-1-2-7(11)5(3-6)4-10-9/h1-3,10-11H,4,9H2

InChI Key

LXQNFFMPPLFBSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)O

Origin of Product

United States

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